3,3-Dichlorocyclobutan-1-amine hydrochloride
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Overview
Description
3,3-Dichlorocyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C4H7Cl2N·HCl. It is a derivative of cyclobutanamine, where two chlorine atoms are substituted at the 3rd position of the cyclobutane ring. This compound is often used in various chemical reactions and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichlorocyclobutan-1-amine hydrochloride typically involves the chlorination of cyclobutanamine. One common method is the reaction of cyclobutanamine with chlorine gas under controlled conditions to introduce the chlorine atoms at the desired positions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where cyclobutanamine is reacted with chlorine gas in a reactor. The reaction mixture is then quenched with hydrochloric acid to form the hydrochloride salt, which is subsequently purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
3,3-Dichlorocyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of cyclobutanamine derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.
Reduction: Formation of partially or fully dechlorinated cyclobutanamine.
Scientific Research Applications
3,3-Dichlorocyclobutan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,3-Dichlorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atoms on the cyclobutane ring can participate in electrophilic interactions, making the compound a useful intermediate in various chemical reactions. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutan-1-amine hydrochloride: Similar structure but with fluorine atoms instead of chlorine.
3,3-Dibromocyclobutan-1-amine hydrochloride: Bromine atoms instead of chlorine.
Cyclobutanamine hydrochloride: Lacks the halogen substitutions.
Uniqueness
3,3-Dichlorocyclobutan-1-amine hydrochloride is unique due to the presence of two chlorine atoms, which significantly alter its chemical reactivity and physical properties compared to its analogs. The chlorine atoms increase the compound’s electrophilicity, making it more reactive in substitution and oxidation reactions .
Properties
IUPAC Name |
3,3-dichlorocyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2N.ClH/c5-4(6)1-3(7)2-4;/h3H,1-2,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPZVFRAYBUUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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